molecular formula C7H10N2O B1601182 5-Methoxybenzene-1,3-diamine CAS No. 100-96-9

5-Methoxybenzene-1,3-diamine

Cat. No.: B1601182
CAS No.: 100-96-9
M. Wt: 138.17 g/mol
InChI Key: FLDIDKTWHOYFMG-UHFFFAOYSA-N
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Description

5-Methoxybenzene-1,3-diamine, also known as 3,5-diaminoanisole, is an organic compound with the molecular formula C7H10N2O. It is a derivative of benzene, featuring two amino groups (-NH2) at the 1 and 3 positions and a methoxy group (-OCH3) at the 5 position. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzene-1,3-diamine typically involves the nitration of 5-methoxyaniline followed by reduction. The nitration process introduces nitro groups (-NO2) at the desired positions, which are subsequently reduced to amino groups. Common reagents for nitration include concentrated nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder and hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and safety. The nitration and reduction steps are optimized for large-scale production, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 5-Methoxybenzene-1,3-dinitrobenzene.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxybenzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and advanced materials with specific properties.

Comparison with Similar Compounds

    5-Methoxybenzene-1,4-diamine: Similar structure but with amino groups at the 1 and 4 positions.

    5-Methoxybenzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.

    5-Methoxybenzene-1,3-dinitrobenzene: Similar structure but with nitro groups instead of amino groups.

Uniqueness: 5-Methoxybenzene-1,3-diamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for diverse reactivity and interactions, making it a valuable compound in various applications.

Properties

IUPAC Name

5-methoxybenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDIDKTWHOYFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512526
Record name 5-Methoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-96-9
Record name 5-Methoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.5-Dinitroanisole (20 gm.) is suspended in methanol (250 ml.) and 5% palladium on charcoal (2.0 gm.) added. Reduction is carried out in a Parr apparatus for one hour. The solution is filtered with suction and the catalyst washed with a few cc of methanol. Removal of the methanol gives a clear brown glass which crystallized on standing. Extraction with boiling benzene (250 ml.) and treatment with Darco® gives white needles (8.7 gm., m.p. 79-80°, 63% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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